

Application Note: Analytical Techniques for Purity Assessment of Pigment Yellow 194

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Compound of Interest

Compound Name: *Pigment Yellow 194*

Cat. No.: *B1581403*

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Introduction

Pigment Yellow 194 (C.I. 11785) is a high-performance benzimidazolone pigment prized for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.^{[1][2]} Its chemical formula is $C_{18}H_{17}N_5O_4$, and its CAS number is 82199-12-0.^{[3][4]} These properties make it a preferred choice in demanding applications such as industrial coatings, plastics, and high-quality printing inks.^{[5][6]} The manufacturing process typically involves the diazotization of o-anisidine and its subsequent coupling with 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.^[1]

Given its use in sensitive applications, rigorous purity assessment is critical to ensure product quality, consistency, and safety. Impurities, which can include unreacted starting materials, by-products from side reactions, or isomers, can affect the pigment's coloristic properties, thermal stability, and toxicological profile. This document outlines detailed analytical methods for the comprehensive purity assessment of **Pigment Yellow 194**.

Quantitative Data Summary

The purity of **Pigment Yellow 194** is determined by a combination of assays for the main component and limits for impurities. The following table summarizes typical quality control parameters.

Parameter	Specification	Typical Value	Analytical Technique(s)
Assay (Purity)	> 98.0%	98.5 - 99.5%	HPLC, UV-Vis Spectroscopy
Moisture Content	≤ 1.0%	< 0.5%	Thermogravimetric Analysis (TGA), Karl Fischer Titration
Water-Soluble Matter	≤ 1.5%	< 1.0%	Gravimetric Analysis
Heat Stability	Stable up to 200°C	Stable up to 200°C	Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Residual Solvents	Varies by solvent	< 0.1%	Gas Chromatography-Mass Spectrometry (GC-MS)
Aromatic Amines	< 500 ppm	< 100 ppm	Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is a primary technique for determining the purity of **Pigment Yellow 194** and quantifying related substance impurities. A well-developed HPLC method can separate the main pigment from structurally similar impurities.

Experimental Protocol: HPLC

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Chromatographic Conditions:

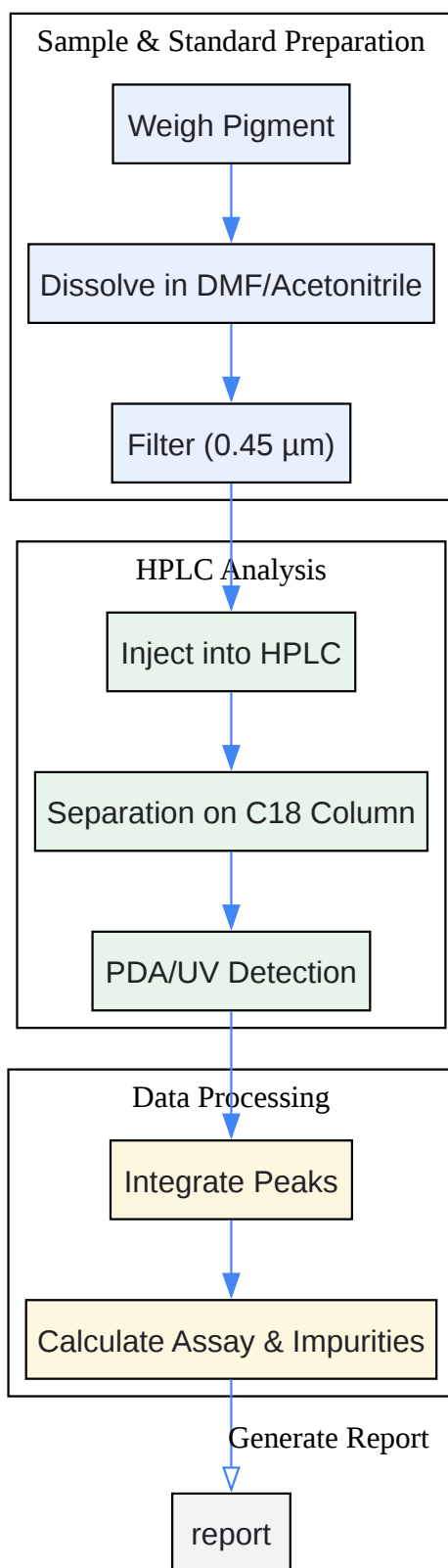
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C8 column can also be used for benzimidazolone pigments.[7]
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	30
20.0	90
25.0	90
25.1	30

| 30.0 | 30 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection Wavelength: 428 nm and 500 nm for comprehensive impurity detection.[8]
- Injection Volume: 10 µL
- Sample Preparation:
 - Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of **Pigment Yellow 194** reference standard into a 100 mL volumetric flask. Dissolve in a minimal amount of N,N-Dimethylformamide (DMF) and dilute to volume with acetonitrile.
 - Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the **Pigment Yellow 194** sample.
 - Filter all solutions through a 0.45 µm syringe filter before injection.

- Analysis and Calculation:
 - Inject the standard and sample solutions.
 - Identify the peak for **Pigment Yellow 194** based on the retention time of the reference standard.
 - Calculate the assay percentage using the peak area of the main component in the sample and standard chromatograms.
 - Quantify impurities using their relative peak areas (area normalization) or against a qualified reference standard if available.



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HPLC Analysis Workflow for **Pigment Yellow 194**.

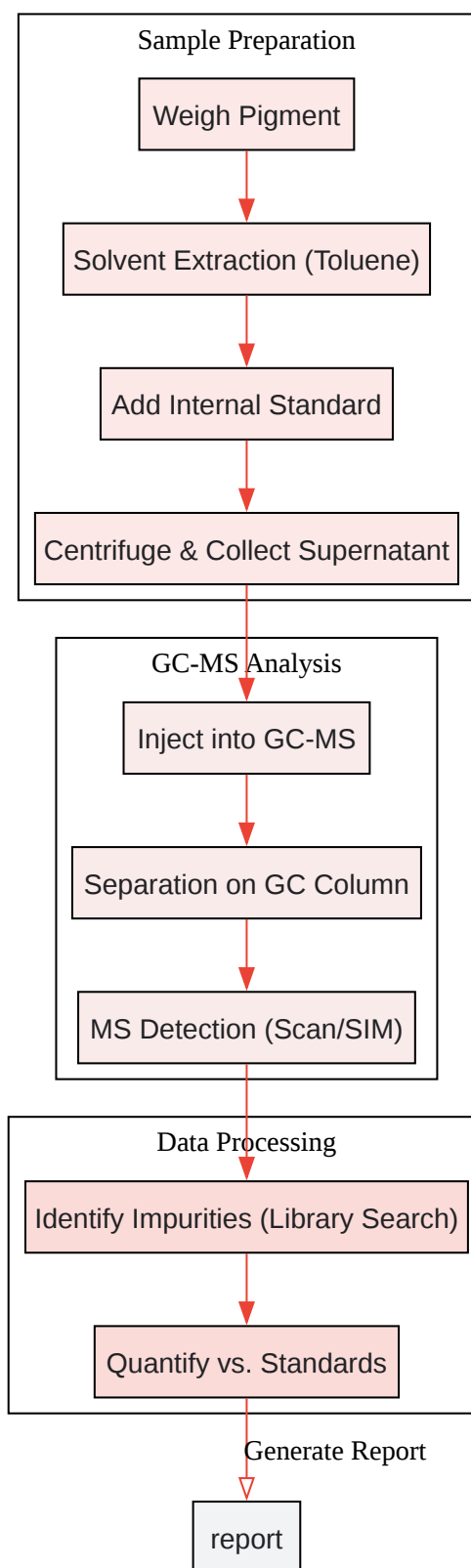
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials like o-anisidine and other aromatic amines which are potential process-related impurities and are regulated in many applications.[\[9\]](#)[\[10\]](#)

Experimental Protocol: GC-MS

- Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector. A headspace autosampler is recommended for residual solvent analysis.
- Chromatographic Conditions:
 - Column: Rxi-35Sil MS column (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent mid-polarity column.[\[9\]](#)
 - Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial Temperature: 80°C, hold for 1 minute.
 - Ramp 1: 12°C/min to 210°C.
 - Ramp 2: 15°C/min to 230°C, hold for 4 minutes.
 - Ramp 3: 40°C/min to 300°C, hold for 5 minutes.
 - Inlet Temperature: 250°C
 - Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - MS Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification of target impurities.

- Sample Preparation (for Aromatic Amines):
 - Accurately weigh approximately 100 mg of the pigment into a centrifuge tube.
 - Add 10 mL of a suitable solvent (e.g., toluene or chlorobenzene).
 - Add an appropriate internal standard.
 - Sonicate for 15 minutes to extract impurities.
 - Centrifuge and transfer the supernatant to a GC vial.
- Analysis and Calculation:
 - Inject the prepared sample.
 - Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
 - Quantify target impurities by creating a calibration curve using certified reference standards.



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GC-MS Workflow for Impurity Profiling.

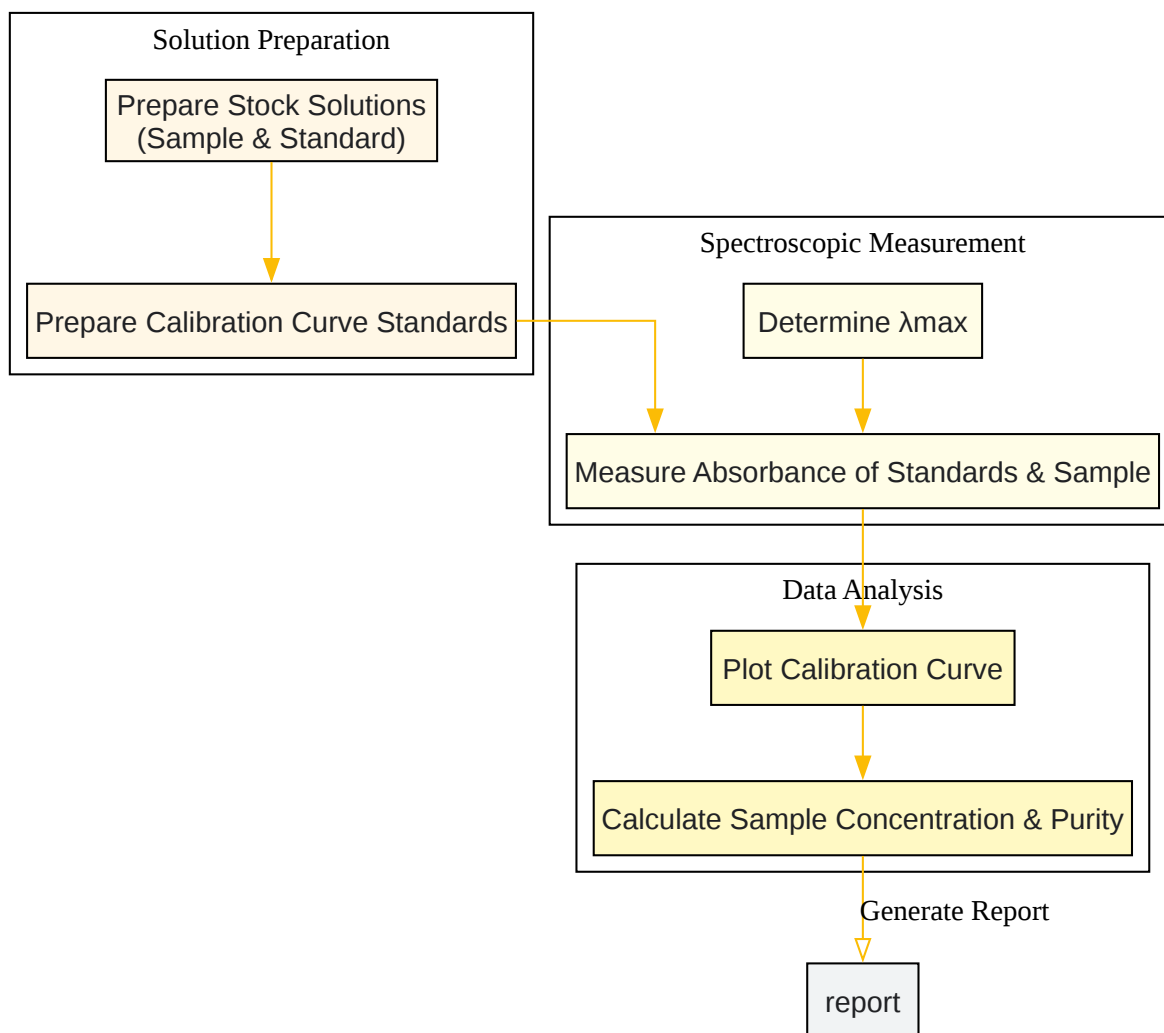
UV-Visible Spectroscopy for Quantification

UV-Visible spectroscopy is a rapid and straightforward method for the quantitative determination of **Pigment Yellow 194** content, particularly for quality control purposes where a full impurity profile is not required.

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.
- Measurement Parameters:
 - Solvent/Blank: N,N-Dimethylformamide (DMF).
 - Wavelength of Maximum Absorbance (λ_{max}): Determine by scanning a dilute solution of **Pigment Yellow 194** from 800 nm to 350 nm. The expected λ_{max} is in the range of 440-460 nm.[\[11\]](#)
 - Cuvette: 1 cm path length quartz cuvette.
- Sample Preparation:
 - Stock Standard Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Pigment Yellow 194** reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with DMF.
 - Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 $\mu\text{g/mL}$) by diluting the stock standard solution with DMF.
 - Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range using the same procedure.
- Analysis and Calculation:
 - Measure the absorbance of the blank, calibration standards, and sample solution at the predetermined λ_{max} .

- Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Calculate the concentration of **Pigment Yellow 194** in the sample solution from the calibration curve and determine the purity of the original sample.



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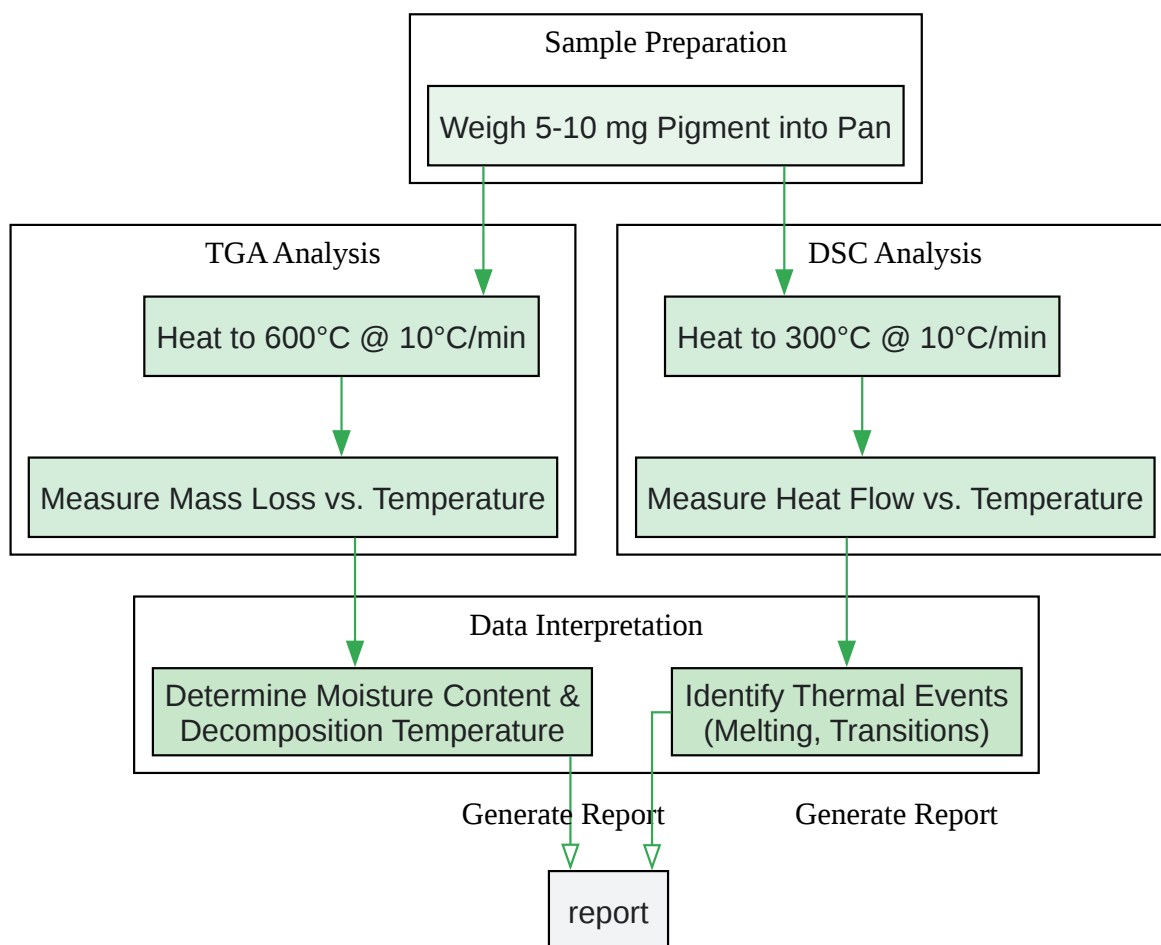
UV-Vis Spectroscopic Quantification Workflow.

Thermal Analysis (TGA/DSC)

Thermal analysis provides crucial information about the thermal stability, decomposition profile, and the presence of volatile components like moisture and residual solvents.

Experimental Protocol: TGA/DSC

- Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
- TGA Parameters:
 - Sample Size: 5-10 mg of **Pigment Yellow 194** powder in an alumina or platinum pan.
 - Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.
 - Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.
 - Analysis:
 - Mass loss up to 150°C is typically attributed to moisture and volatile solvents.
 - The onset of significant decomposition indicates the thermal stability limit. For many pigments, this occurs above 200°C.[\[12\]](#)
- DSC Parameters:
 - Sample Size: 2-5 mg of **Pigment Yellow 194** powder in a sealed aluminum pan.
 - Temperature Program: Heat from 30°C to 300°C at a rate of 10°C/min.
 - Atmosphere: Nitrogen at a flow rate of 50 mL/min.
 - Analysis:
 - Endothermic peaks may indicate melting or phase transitions.
 - Exothermic peaks can indicate decomposition or other chemical reactions.



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Thermal Analysis (TGA/DSC) Workflow.

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